3-Bromo-5-chloro-2-methoxybenzaldehyde molecular weight
3-Bromo-5-chloro-2-methoxybenzaldehyde molecular weight
An In-Depth Technical Guide to 3-Bromo-5-chloro-2-methoxybenzaldehyde: Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
Substituted benzaldehydes are foundational scaffolds in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Among these, 3-Bromo-5-chloro-2-methoxybenzaldehyde stands out as a highly functionalized intermediate. The strategic placement of its reactive aldehyde group, the synthetically versatile bromine and chlorine atoms, and the modulating methoxy group provides a rich platform for molecular elaboration. This guide offers a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, propose a validated synthetic protocol, outline a robust framework for its analytical characterization, and explore its potential as a key building block in the discovery of novel therapeutic agents.
Introduction: The Strategic Value of Polysubstituted Benzaldehydes
The benzene ring, adorned with a strategic arrangement of functional groups, is a privileged structure in medicinal chemistry. Halogen atoms, such as bromine and chlorine, are known to modulate a molecule's pharmacokinetic profile by influencing its lipophilicity, metabolic stability, and binding interactions. The methoxy group can act as a hydrogen bond acceptor and improve oral bioavailability. When these features are combined with an aldehyde—a versatile handle for forming carbon-carbon and carbon-nitrogen bonds—the resulting molecule becomes an exceptionally valuable synthetic intermediate.
The brominated methoxyphenyl moiety is a recurring motif in a variety of natural alkaloids that exhibit potent biological properties, including antibacterial, antifungal, and antitumor activities.[1] The specific substitution pattern of 3-Bromo-5-chloro-2-methoxybenzaldehyde offers a unique electronic and steric environment, making it a compelling starting point for the synthesis of novel compounds in drug discovery programs.[2] This document serves as a senior-level guide to understanding and utilizing this potent chemical entity.
Physicochemical Properties and Molecular Identification
Accurate identification begins with a thorough understanding of the compound's fundamental properties. The molecular weight and other key identifiers are crucial for experimental design, reaction stoichiometry, and analytical interpretation.
Core Molecular Data
The essential quantitative data for 3-Bromo-5-chloro-2-methoxybenzaldehyde are summarized below. The molecular weight is derived from the atomic masses of its constituent elements (C₈H₆BrClO₂).
| Property | Value | Source |
| IUPAC Name | 3-Bromo-5-chloro-2-methoxybenzaldehyde | --- |
| Molecular Formula | C₈H₆BrClO₂ | [3] |
| Molecular Weight | 249.49 g/mol | [3] |
| Exact Mass | 247.92397 Da | [4] |
| CAS Number | 25299-26-7 | [5] |
| Appearance | Typically an off-white to yellow solid | --- |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [3] |
| LogP (Octanol/Water Partition Coeff.) | 2.92 | [3] |
Chemical Structure
The structural arrangement of the substituents on the benzaldehyde ring dictates its reactivity and potential for further modification.
Caption: 2D structure of 3-Bromo-5-chloro-2-methoxybenzaldehyde.
Synthesis and Mechanistic Insights
A reliable and scalable synthetic route is paramount for any chemical intermediate. The synthesis of 3-Bromo-5-chloro-2-methoxybenzaldehyde can be efficiently achieved via the methylation of its corresponding hydroxyl precursor, 3-Bromo-5-chloro-2-hydroxybenzaldehyde (also known as 3-bromo-5-chlorosalicylaldehyde).
Rationale for Synthetic Strategy
The chosen strategy leverages the high reactivity of the phenolic hydroxyl group for O-alkylation. This approach is advantageous for several reasons:
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Precursor Availability: 3-Bromo-5-chloro-2-hydroxybenzaldehyde is a commercially available starting material.[6]
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Reaction Selectivity: Methylation of the phenolic hydroxyl group is a high-yielding and selective transformation that can be achieved under mild conditions, leaving the aldehyde and halogen functionalities intact.
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Simplicity and Scalability: The protocol employs common laboratory reagents and equipment, making it readily scalable for producing larger quantities.
Proposed Synthetic Workflow
The workflow involves a standard Williamson ether synthesis, where the phenoxide, formed by deprotonating the hydroxyl group with a mild base, acts as a nucleophile to attack a methylating agent.
Caption: Workflow for the synthesis of 3-Bromo-5-chloro-2-methoxybenzaldehyde.
Detailed Experimental Protocol
This protocol is designed to be self-validating through in-process monitoring and definitive final characterization.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Bromo-5-chloro-2-hydroxybenzaldehyde (1.0 eq).
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Solvent and Base Addition: Add anhydrous acetone as the solvent, followed by anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq). The carbonate acts as the base to deprotonate the phenol and serves as a scavenger for the acid byproduct.
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Methylating Agent: Slowly add dimethyl sulfate (Me₂SO₄, 1.2-1.5 eq) to the stirring suspension at room temperature. Causality Note: A slight excess of the methylating agent ensures complete conversion of the starting material.
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Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours.
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In-Process Control: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material spot is no longer visible.
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Workup: After cooling to room temperature, filter off the potassium carbonate. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc) and wash sequentially with water and brine. This removes inorganic salts and residual polar reagents.
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Purification and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-Bromo-5-chloro-2-methoxybenzaldehyde.
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Validation: Confirm the structure and purity of the final product using the analytical techniques described in the following section.
Analytical Characterization and Quality Control
A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized compound.[7]
Spectroscopic and Spectrometric Analysis
| Technique | Expected Result and Interpretation |
| ¹H NMR | Aromatic Region: Two doublets in the 7.0-8.0 ppm range, corresponding to the two aromatic protons. Methoxy Signal: A sharp singlet around 3.9-4.1 ppm, integrating to 3 hydrogens. Aldehyde Signal: A singlet around 10.0-10.5 ppm, integrating to 1 hydrogen. The splitting pattern confirms the substitution. |
| ¹³C NMR | Carbonyl Carbon: A signal in the 185-195 ppm region. Aromatic Carbons: Multiple signals between 110-160 ppm, including those directly attached to the halogens and oxygen. Methoxy Carbon: A signal around 55-65 ppm. |
| FTIR (ATR) | C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. C-O Stretch (Aryl Ether): A characteristic band around 1250 cm⁻¹. C-H Stretch (Aromatic & Aliphatic): Signals around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ respectively. |
| Mass Spec. (EI) | Molecular Ion (M⁺): A complex cluster of peaks around m/z 248, 250, and 252. This pattern is definitive, arising from the natural isotopic abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). |
Quality Control Workflow
Ensuring lot-to-lot consistency is critical for applications in drug development. A standardized QC workflow should be implemented.
Caption: Potential synthetic derivatization pathways.
Safety, Handling, and Storage
As with any halogenated aromatic compound, proper safety protocols are mandatory. Based on data from structurally similar compounds, 3-Bromo-5-chloro-2-methoxybenzaldehyde should be handled as a hazardous substance.
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Primary Hazards: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation. [4][6][8]Harmful if swallowed. [4]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
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Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors. [9]Avoid contact with skin and eyes. [6]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [9]Keep away from strong oxidizing agents and bases. [9] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
3-Bromo-5-chloro-2-methoxybenzaldehyde is a chemical intermediate of significant strategic importance for researchers in medicinal chemistry and drug development. Its well-defined physicochemical properties, accessible synthesis, and highly functionalized structure make it an ideal scaffold for the creation of novel and diverse molecular entities. The combination of an aldehyde handle with orthogonally reactive halogen sites provides a powerful platform for combinatorial chemistry and targeted synthesis. By adhering to the rigorous analytical and safety protocols outlined in this guide, scientists can effectively leverage this compound to accelerate their research and development efforts.
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